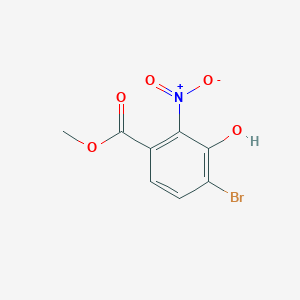

Methyl 4-bromo-3-hydroxy-2-nitrobenzoate

Description

Methyl 4-bromo-3-hydroxy-2-nitrobenzoate (C₈H₆BrNO₅) is a nitroaromatic ester characterized by a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a nitro group at the 2-position on the benzoate backbone. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and ligands in catalysis. Its reactivity is influenced by the electron-withdrawing nitro and bromine groups, which direct electrophilic substitution and facilitate nucleophilic aromatic reactions. The hydroxyl group enhances solubility in polar solvents and allows for further functionalization, such as O-alkylation, as demonstrated in its conversion to benzyloxy derivatives .

Properties

Molecular Formula |

C8H6BrNO5 |

|---|---|

Molecular Weight |

276.04 g/mol |

IUPAC Name |

methyl 4-bromo-3-hydroxy-2-nitrobenzoate |

InChI |

InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-3-5(9)7(11)6(4)10(13)14/h2-3,11H,1H3 |

InChI Key |

MBVPHHISIZCBPU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Table 1: Substituent Comparison of Methyl 4-bromo-3-hydroxy-2-nitrobenzoate and Analogs

Key Observations :

- Hydroxyl Group Impact : The presence of a hydroxyl group in this compound distinguishes it from analogs like Methyl 4-bromo-3-nitrobenzoate, enabling hydrogen bonding and O-alkylation reactions .

- Bromine Position : Methyl 2-bromo-3-nitrobenzoate exhibits different regioselectivity in cross-coupling reactions due to bromine’s position adjacent to the nitro group .

Ester Group Variations

Table 2: Methyl vs. Ethyl Ester Analogs

Key Observations :

- Ester Group Size : Methyl esters (e.g., parent compound) generally exhibit higher volatility and lower steric hindrance than ethyl esters, favoring reactions in constrained environments.

- Ethyl Esters : Ethyl 4-nitrobenzoate lacks halogen substituents, making it less reactive in cross-coupling but more stable for industrial applications .

Functional Group Modifications

- Hydroxyl vs. Formamido : Replacing the hydroxyl group with a formamido group (as in Methyl 4-bromo-3-formamidobenzoate) introduces hydrogen-bonding capabilities without acidic protons, altering solubility and coordination chemistry .

- Nitro vs. Cyano: Methyl 4-bromo-3-cyanobenzoate (C₉H₆BrNO₂) replaces the nitro group with a cyano group, reducing electron withdrawal and shifting reactivity toward nucleophilic addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.